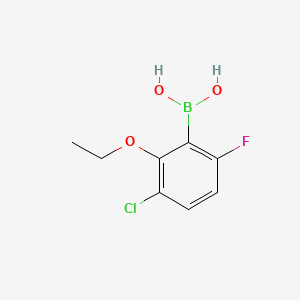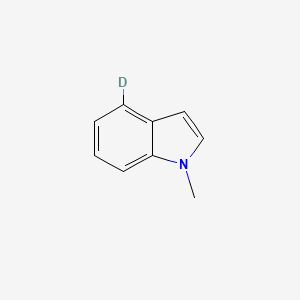
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate is an organic compound that features a cyclopropyl ring substituted with an acetylthio group and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One possible route could involve the reaction of a cyclopropyl carboxylic acid derivative with an acetylthio reagent under suitable conditions to introduce the acetylthio group. The final step would involve esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The acetylthio group could play a role in binding interactions or redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-cyclopropylacetate: Lacks the acetylthio group.
Methyl 2-((acetylthio)methyl)acetate: Lacks the cyclopropyl ring.
Cyclopropylmethyl acetate: Different ester and thio group positioning.
Uniqueness
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate is unique due to the combination of a cyclopropyl ring and an acetylthio group, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14O3S |
|---|---|
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
methyl 2-[(1S,2R)-2-(acetylsulfanylmethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H14O3S/c1-6(10)13-5-8-3-7(8)4-9(11)12-2/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
SIDWYIUGKJXZQA-YUMQZZPRSA-N |
SMILES isomérique |
CC(=O)SC[C@@H]1C[C@H]1CC(=O)OC |
SMILES canonique |
CC(=O)SCC1CC1CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
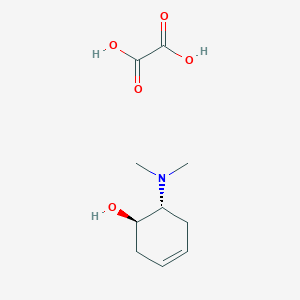

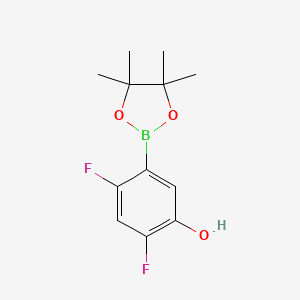

![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)


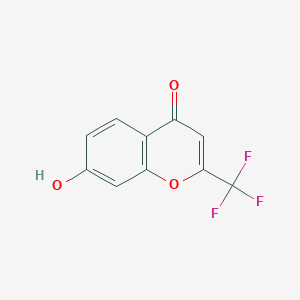

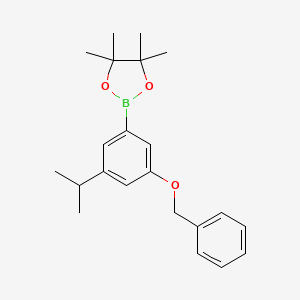
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)
